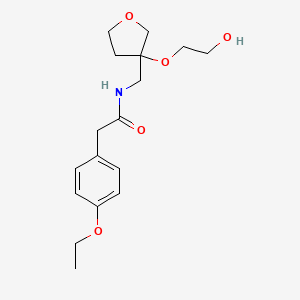

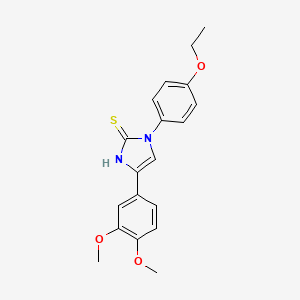

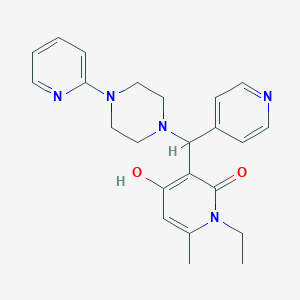

2-(4-ethoxyphenyl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of acetamides and is commonly referred to as EHT 1864.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, such as acetochlor and butachlor, demonstrates the metabolic pathways in human and rat liver microsomes. This study highlights the importance of understanding the metabolic activation and detoxification processes of chemicals with acetamide groups, potentially indicating the metabolism and environmental fate of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemoselective Acetylation of 2-Aminophenol

The study on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide using immobilized lipase suggests applications in synthesizing intermediates for antimalarial drugs. This demonstrates the versatility of acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).

Synthesis of Cyclic Hydroxamic Acids

The synthesis of cyclic hydroxamic acids and lactams with a benzoxazine skeleton, involving ethyl 2-nitrophenyl oxalate, shows the potential for creating bioactive molecules with acetamide functionalities. These compounds could be explored for their natural cyclic hydroxamic acid-like activities (Hartenstein & Sicker, 1993).

Different Spatial Orientations of Amide Derivatives

Research on the spatial orientations of amide derivatives and their coordination in crystal structures provides insights into the design of molecules with specific geometries for material science or drug design. This could apply to molecules with similar structures to the query compound (Kalita & Baruah, 2010).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

The design and synthesis of 2-(4-methoxyphenyl)ethyl acetamide derivatives as protein tyrosine phosphatase 1B inhibitors for antidiabetic activity highlight the pharmaceutical applications of acetamide derivatives in targeting specific enzymes (Saxena et al., 2009).

Novel Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives and their coordination complexes with metal ions such as Co(II) and Cu(II) reveal potential in creating compounds with significant antioxidant activity. This suggests that acetamide derivatives could be key in synthesizing novel antioxidants (Chkirate et al., 2019).

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-2-22-15-5-3-14(4-6-15)11-16(20)18-12-17(23-10-8-19)7-9-21-13-17/h3-6,19H,2,7-13H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSWIGHKBXORBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2(CCOC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)

![N-Methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]prop-2-enamide](/img/structure/B2657433.png)

![ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2657440.png)

![2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B2657447.png)

![2-[(7-Chloro-1,3-benzodioxol-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2657451.png)